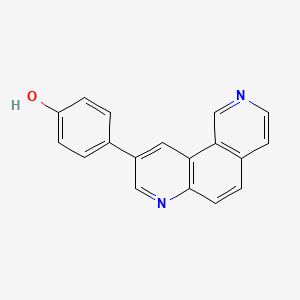
9-(4-Hydroxyphenyl)-2,7-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-hydroxyphenyl)-2,7-phenanthroline is a member of the class of phenanthrolines that is 2,7-phenanthroline substituted at position 9 by a 4-hydroxyphenyl group. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor. It is a member of phenanthrolines and a member of phenols.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1.1. Acetylcholinesterase Inhibition
One of the most promising applications of 9-(4-Hydroxyphenyl)-2,7-phenanthroline is its role as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases such as Alzheimer's disease. The compound's structure allows it to interact effectively with the active site of the acetylcholinesterase enzyme, thereby inhibiting its activity and potentially increasing acetylcholine levels in the brain. This mechanism is crucial for alleviating symptoms associated with cognitive decline .
1.2. Antioxidant Properties
Research has indicated that compounds derived from phenanthroline structures exhibit antioxidant properties, which can mitigate oxidative stress linked to neurodegenerative disorders. The ability of this compound to scavenge free radicals suggests its potential use in formulations aimed at reducing oxidative damage in neuronal cells .
Radiochemical Applications
2.1. Extraction of Actinides and Lanthanides
The compound has been investigated for its ability to extract actinides and lanthanides from nuclear waste materials. Studies have shown that derivatives of this compound can effectively separate these elements due to their strong complexation properties with metal ions. This application is particularly relevant for developing efficient methods for managing high-level radioactive waste .
2.2. Fluorescence Spectroscopy
In radiochemical studies, this compound has been used in fluorescence spectroscopy to analyze metal ion interactions. Its ability to form complexes with lanthanides enhances fluorescence signals, making it a valuable tool for detecting and quantifying these metals in various samples .
Structural Studies and Complexation
3.1. Copper Iodide Complexes
The synthesis of copper iodide complexes using this compound has been explored to understand its structural properties better. These complexes demonstrate interesting coordination chemistry that can be leveraged in catalysis and materials science .
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Neuropharmacology | Inhibits acetylcholinesterase; potential treatment for Alzheimer's disease |
| Antioxidant Activity | Scavenges free radicals; reduces oxidative stress in neuronal cells |
| Radiochemistry | Extracts actinides and lanthanides; used in managing radioactive waste |
| Fluorescence Analysis | Enhances detection of metal ions through complex formation |
| Structural Chemistry | Forms copper iodide complexes; relevant for catalysis and materials science |
Case Study 1: Acetylcholinesterase Inhibition
In a study evaluating various phenanthroline derivatives, researchers found that this compound exhibited significant inhibition against acetylcholinesterase with an IC50 value comparable to known inhibitors used in Alzheimer's treatment . This finding underscores its potential as a therapeutic agent.
Case Study 2: Radiochemical Extraction
A recent investigation into the solvent extraction capabilities of phenanthroline derivatives revealed that this compound showed superior performance in extracting americium over europium from acidic solutions, indicating its utility in nuclear waste processing technologies .
Propiedades
Fórmula molecular |
C18H12N2O |
|---|---|
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
4-(2,7-phenanthrolin-9-yl)phenol |
InChI |
InChI=1S/C18H12N2O/c21-15-4-1-12(2-5-15)14-9-16-17-11-19-8-7-13(17)3-6-18(16)20-10-14/h1-11,21H |
Clave InChI |
IUSSGTWHFMSCOY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C=N2)C3=CC=C(C=C3)O)C4=C1C=CN=C4 |
SMILES canónico |
C1=CC2=C(C=C(C=N2)C3=CC=C(C=C3)O)C4=C1C=CN=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















